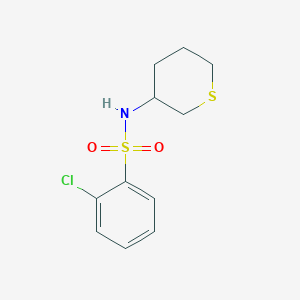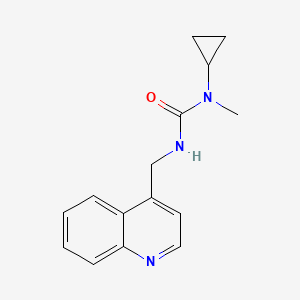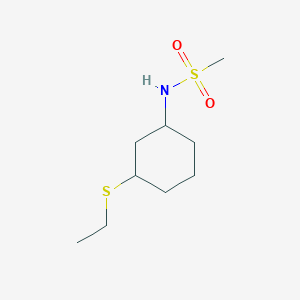![molecular formula C9H7BrFN3 B7584749 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Aplicaciones Científicas De Investigación
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been investigated for its potential use as a herbicide and a material for organic electronics.
Mecanismo De Acción
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole varies depending on its application. In the case of antifungal activity, it has been found to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In the case of antibacterial activity, it has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis. In the case of antitumor activity, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole has been found to have various biochemical and physiological effects, depending on its application. In the case of antifungal activity, it has been found to cause a decrease in ergosterol levels, leading to fungal cell death. In the case of antibacterial activity, it has been found to inhibit the growth of bacterial cells. In the case of antitumor activity, it has been found to induce apoptosis in cancer cells, leading to tumor regression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole in lab experiments include its high potency and specificity, as well as its ability to target a wide range of biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole. One direction is the further investigation of its potential applications in medicinal chemistry, including its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is the study of its potential as a herbicide and a material for organic electronics. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its environmental impact.
Métodos De Síntesis
The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-bromo-3-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst. The resulting product is then treated with acetic acid to obtain the desired compound. Another method involves the reaction of 4-bromo-3-fluorobenzyl alcohol with triazole in the presence of a base.
Propiedades
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-8-2-1-7(3-9(8)11)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHSSJGPYJDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC=N2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)



![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)



![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)